molecular formula C15H21FN2O2 B7146106 N-(2,2-diethyl-3-methoxycyclobutyl)-3-fluoropyridine-4-carboxamide

N-(2,2-diethyl-3-methoxycyclobutyl)-3-fluoropyridine-4-carboxamide

Cat. No.: B7146106
M. Wt: 280.34 g/mol
InChI Key: WWLLKBHGNNNOKF-UHFFFAOYSA-N
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Description

N-(2,2-diethyl-3-methoxycyclobutyl)-3-fluoropyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutyl ring, a fluoropyridine moiety, and a carboxamide group. Its molecular formula is C14H23FN2O2, and it has a molecular weight of 270.34 g/mol.

Properties

IUPAC Name

N-(2,2-diethyl-3-methoxycyclobutyl)-3-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-4-15(5-2)12(8-13(15)20-3)18-14(19)10-6-7-17-9-11(10)16/h6-7,9,12-13H,4-5,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLLKBHGNNNOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(CC1OC)NC(=O)C2=C(C=NC=C2)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethyl-3-methoxycyclobutyl)-3-fluoropyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving diethyl malonate and an appropriate alkyl halide under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Fluoropyridine Synthesis: The fluoropyridine moiety can be synthesized through a halogen exchange reaction, where a pyridine derivative is treated with a fluorinating agent such as N-fluorobenzenesulfonimide.

    Coupling Reaction: The final step involves coupling the cyclobutyl and fluoropyridine intermediates through an amide bond formation using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethyl-3-methoxycyclobutyl)-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(2,2-diethyl-3-methoxycyclobutyl)-3-fluoropyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2-diethyl-3-methoxycyclobutyl)-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-diethyl-3-methoxycyclobutyl)-2-hydroxy-2-(1H-imidazol-5-yl)acetamide
  • N-(2,2-diethyl-3-methoxycyclobutyl)-3-ethylpyridine-4-carboxamide

Uniqueness

N-(2,2-diethyl-3-methoxycyclobutyl)-3-fluoropyridine-4-carboxamide is unique due to its specific combination of a cyclobutyl ring, a fluoropyridine moiety, and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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